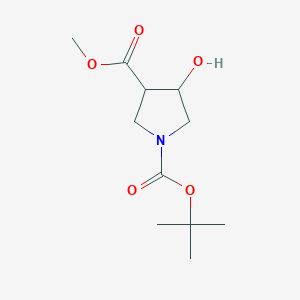
6-Amino-4-bromonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-bromonicotinonitrile is a chemical compound with the molecular formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and a bromine atom at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-bromonicotinonitrile typically involves the bromination of 2-aminonicotinonitrile. The process includes the following steps:
Bromination: 2-Aminonicotinonitrile is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-bromonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media are employed.
Major Products Formed
Substitution: Formation of 4-substituted nicotinonitrile derivatives.
Oxidation: Formation of nitro-nicotinonitrile derivatives.
Reduction: Formation of aminonicotinonitrile derivatives.
Scientific Research Applications
6-Amino-4-bromonicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-4-bromonicotinonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Aminonicotinamide: A derivative of nicotinic acid with similar structural features but different functional groups.
6-Amino-2-bromonicotinonitrile: Another brominated derivative with the bromine atom at a different position.
Uniqueness
6-Amino-4-bromonicotinonitrile is unique due to the specific positioning of the amino and bromine groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
6-amino-4-bromopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-6(9)10-3-4(5)2-8/h1,3H,(H2,9,10) |
InChI Key |
XOHGAUWNZXRBFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((5-Oxo-4-(4-(trifluoromethyl)benzyl)-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13115984.png)

![3-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B13115994.png)





![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)


![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)

